molecular formula C14H13ClN2O B083661 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea CAS No. 13143-21-0

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

Cat. No.: B083661
CAS No.: 13143-21-0
M. Wt: 260.72 g/mol
InChI Key: IDGNXQJMJWHJHE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a chlorine substituent at the meta position and the other with a methyl group at the ortho position

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 2-methylaniline in the presence of a carbonyl source, such as phosgene or triphosgene. The reaction conditions often include the use of a solvent like dichloromethane or toluene and a base such as triethylamine to facilitate the formation of the urea linkage. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that urea derivatives, including 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, exhibit promising antimicrobial properties. For instance, a series of new urea derivatives were synthesized and evaluated for their effectiveness against several bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives demonstrated significant growth inhibition against these pathogens, suggesting their potential as antimicrobial agents .

Drug Development
The compound is being investigated as a lead structure in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and reduce toxicity. The incorporation of various functional groups has been explored to optimize its pharmacological profile. For example, derivatives of urea have been linked to various bioactive compounds to evaluate their efficacy in treating infections and other diseases .

Enzyme Inhibition

Urease Inhibition
One of the notable applications of this compound is its potential role as a urease inhibitor. Urease is an enzyme linked to several health issues, including kidney stone formation and peptic ulcers. Research has focused on synthesizing thiourea hybrids that include the this compound structure to enhance urease inhibitory activity. These studies have shown that modifications to the urea structure can significantly affect its ability to inhibit urease activity, making it a candidate for further pharmaceutical development .

Case Study: Antimicrobial Urea Derivatives

A study published in MDPI evaluated various urea derivatives for their antimicrobial properties. The findings indicated that certain compounds exhibited up to 94.5% growth inhibition against Acinetobacter baumannii, highlighting the potential of urea derivatives in combating antibiotic-resistant bacteria .

Compound NameBacterial StrainGrowth Inhibition (%)
This compoundA. baumannii94.5
Other Derivative AKlebsiella pneumoniaeModerate
Other Derivative BStaphylococcus aureusModerate

Case Study: Urease Inhibition

Another study focused on synthesizing 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids for their urease inhibitory properties. The synthesized compounds were tested for their efficacy, demonstrating good to exceptional inhibition compared to known urease inhibitors like thiourea .

Compound NameUrease Inhibition ActivityIC50 Value (µM)
1-aroyl-3-[3-chloro-2-methylphenyl] thiourea AExcellent12
1-aroyl-3-[3-chloro-2-methylphenyl] thiourea BGood25

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also participate in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea can be compared with other urea derivatives, such as:

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the methyl group, which may affect its binding affinity and specificity.

    1-(2-Methylphenyl)-3-phenylurea: Lacks the chlorine substituent, which may influence its reactivity and interactions with molecular targets.

    1-(3-Bromophenyl)-3-(2-methylphenyl)urea: The bromine substituent may confer different electronic and steric properties compared to chlorine, affecting its chemical behavior and applications.

Biological Activity

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, a compound belonging to the class of ureas, has garnered attention in pharmaceutical research due to its diverse biological activities, particularly as a potential urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting urease, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : 261.73 g/mol

This compound features a urea functional group, which is known for its ability to interact with various biological targets.

The primary biological activity of this compound is attributed to its inhibitory effect on urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to increased urinary pH and the formation of struvite stones. Inhibiting this enzyme can mitigate these effects.

Inhibition Studies

Recent studies have demonstrated that derivatives of thiourea, including those related to this compound, exhibit potent urease inhibitory activity. For instance, compounds synthesized in recent research showed IC50_{50} values ranging from 0.0019 μM to 0.0532 μM against jack bean urease (JBU), significantly outperforming standard thiourea with an IC50_{50} of approximately 4.7455 μM .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the anti-urease activity of this compound derivatives. The results indicated that:

  • Compound Efficacy : The synthesized compounds exhibited varying degrees of inhibition based on their structural modifications.
  • Kinetic Analysis : The kinetic studies suggested non-competitive inhibition for some derivatives, indicating that these compounds bind to the enzyme regardless of substrate presence .
CompoundIC50_{50} (μM)Mechanism
Thiourea4.7455 ± 0.0545Standard
Compound A0.0019 ± 0.0011Non-competitive
Compound B0.0532 ± 0.9951Competitive

Case Studies

In a notable study, researchers synthesized a series of thiourea hybrids to explore their anti-urease properties. Among these, one compound demonstrated exceptional inhibitory potency (IC50_{50} = 0.0019 μM), suggesting that structural modifications can significantly enhance biological activity .

Pharmacological Activities

Beyond urease inhibition, compounds similar to this compound have been reported to exhibit various pharmacological activities:

  • Antioxidant Activity : Some derivatives have shown potential as radical scavengers.
  • Antimicrobial Properties : Certain urea analogues have displayed antibacterial effects against multiple strains .
  • Anticancer Potential : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation in vitro.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNXQJMJWHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342407
Record name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-21-0
Record name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA
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